1-Chloro-2-[difluoro(phenyl)methyl]benzene
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : The aromatic protons of the phenyl rings resonate as multiplet signals between δ 7.2–7.5 ppm, while the benzhydrylic proton (if present in analogs) appears as a singlet near δ 5.9–6.1 ppm. In fully substituted derivatives, this proton is absent due to fluorination.
- ¹³C NMR : The central carbon atom bonded to chlorine and fluorine atoms resonates at δ 75–80 ppm, characteristic of quaternary carbons in benzhydryl systems. Aromatic carbons appear between δ 125–140 ppm.
- ¹⁹F NMR : The two equivalent fluorine atoms produce a doublet of triplets near δ −115 to −120 ppm (J = 56–58 Hz), consistent with geminal difluoro groups in similar compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak [M]⁺ is observed at m/z 238.6 (calculated for C₁₃H₉ClF₂). Fragmentation patterns show dominant peaks at m/z 203.1 ([M–Cl]⁺) and m/z 121.0 (C₆H₅CF₂⁺), consistent with cleavage of the C–Cl bond and phenyl group elimination.
Comparative Analysis with Analogous Benzhydryl Chlorides
The electronic and steric effects of substituents significantly influence reactivity and stability:
*Cytotoxicity data from analogous chlorinated benzhydryl derivatives in hepatocellular carcinoma cells.
Fluorination at the benzhydrylic position reduces electron density at the central carbon, increasing susceptibility to solvolysis compared to non-fluorinated analogs. For instance, the solvolysis rate of 4,4'-difluorobenzhydryl chloride in aqueous ethanol is 3.2-fold faster than its non-fluorinated counterpart due to enhanced carbocation stabilization.
Computational Modeling of Electronic Structure (DFT Studies)
Density Functional Theory (DFT) calculations at the M06-2X/6-311G(d,p) level reveal the following electronic properties:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity. The LUMO is localized on the benzhydrylic carbon, facilitating nucleophilic attack.
- Electrostatic Potential (ESP) : The central carbon exhibits a positive ESP (+42 kcal/mol), while fluorine atoms show negative potentials (−28 kcal/mol), aligning with their electronegative character.
- Natural Bond Orbital (NBO) Analysis : Hyperconjugative interactions between σ(C–Cl) and σ*(C–F) orbitals stabilize the molecule by 8.7 kcal/mol, reducing bond dissociation energy.
Comparative DFT studies with 1-chloro-2-(trifluoromethyl)benzene show that replacing one fluorine with a phenyl group decreases the HOMO-LUMO gap by 0.8 eV, enhancing electrophilicity. This aligns with experimental observations of higher reactivity in difluorobenzhydryl chlorides compared to trifluoromethyl analogs.
Properties
IUPAC Name |
1-chloro-2-[difluoro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPBVGNIPLGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716742 | |
| Record name | 1-Chloro-2-[difluoro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068570-00-2 | |
| Record name | 1-Chloro-2-[difluoro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
Compounds like “1-Chloro-2-[difluoro(phenyl)methyl]benzene” often interact with biological systems through processes such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring.
Biological Activity
1-Chloro-2-[difluoro(phenyl)methyl]benzene, also known as difluoromethylphenyl chloride, is a compound of interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C13H10ClF2
- Molecular Weight : 252.67 g/mol
- Physical State : Liquid at room temperature
- LogP : Approximately 3.35, indicating moderate lipophilicity which affects its absorption and distribution in biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability.
Interaction with Enzymes
Fluorinated compounds often exhibit altered interactions with enzymes due to changes in electronic properties and steric effects. Research indicates that the difluoromethyl group can modulate enzyme activity, making it a candidate for further investigation in enzyme inhibition studies.
Biological Activity Overview
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may inhibit bacterial growth by interfering with cell wall synthesis or function.
- Anticancer Potential : Some research has indicated that difluoromethylated compounds can exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Neuropharmacological Effects : There is emerging evidence that fluorinated compounds can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Mechanistic Studies
A detailed study on the mechanism of action revealed that this compound interacts with specific protein targets involved in metabolic pathways. For example, it was shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis, which is vital for rapidly dividing cells such as cancer cells .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
1-Chloro-2-[difluoro(phenyl)methyl]benzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions makes it a versatile building block for creating more complex molecules.
- Case Study: Antifungal Agents
Research has demonstrated its potential role as an impurity in antifungal agents like clotrimazole, where it may inhibit lanosterol 14α-demethylase, disrupting ergosterol biosynthesis in fungi. This activity enhances the efficacy of existing antifungal treatments when combined with other agents.
Material Science and Resin Development
The compound is utilized in the manufacture of specialized resins, particularly 2-chlorotrityl chloride resins, which are essential in solid-phase peptide synthesis. The resin acts as a solid support for peptide chain assembly, significantly improving the efficiency of the synthesis process.
- Case Study: Peptide Synthesis Efficiency
In studies focused on solid-phase peptide synthesis, the use of 2-chlorotrityl chloride resin derived from this compound has shown to enhance the yield and purity of synthesized peptides while minimizing side reactions.
Analytical Chemistry
This compound is also employed as a reference standard in analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for quantifying compounds in complex mixtures and ensuring accurate analytical results.
Environmental Applications
Given its halogenated nature, there is ongoing research into the environmental impact and degradation pathways of this compound. Understanding its behavior in various environmental conditions is vital for assessing its safety and potential ecological risks.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene (1a)
- Molecular formula : C₈H₄F₅BrO₂S .
- Key differences : Replaces chlorine with bromine and introduces a trifluoromethylsulfonyl group.
- Impact : The sulfonyl group enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions but reducing lipophilicity (compared to the phenyl group in the target compound).
1-Chloro-2-[chloro(difluoro)methyl]benzene
Functional Group Modifications
1-Chloro-2-(difluoromethoxy)benzene
- Molecular formula : C₇H₅ClF₂O .
- Key differences : Difluoromethoxy (-OCF₂) replaces difluoro(phenyl)methyl.
- Impact : The oxygen atom increases polarity, lowering hydrophobicity. Predicted boiling point (178.7°C) is lower than bulkier analogs .
1-Chloro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Steric and Electronic Effects
Ortho-Substituted Chlorine
- Example : 1-Chloro-2-(methylsulfonyl)benzene ().
- Impact : Ortho-chlorine creates steric hindrance, reducing reaction yields in oxidation reactions (e.g., sulfide to sulfone conversion) due to restricted access to the reactive site . Similar steric challenges are expected for the target compound.
Branched Difluoroalkyl Groups
Preparation Methods
Chlorination of 2-Chlorobenzophenone with Phosphorus Pentachloride
One well-documented method involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride (PCl5) at elevated temperatures (130–140°C). This process converts the ketone group into a dichloromethyl moiety, yielding 1-chloro-2-[dichloro(phenyl)methyl]benzene, which can be further fluorinated to introduce difluoro substituents if required.
- Reaction conditions:
- Starting material: 2-chlorobenzophenone
- Reagent: Phosphorus pentachloride
- Temperature: 130–140°C
- Solvent: Often chlorinated solvents like ethylene dichloride or methylene chloride
- Reaction time: Several hours under reflux or controlled heating
This method is favored industrially for its high yield and purity of product, with yields reported up to 96% and purity exceeding 99% by HPLC-MS analysis.
Halogenation via Benzyl Chloride and Chlorine Gas
Another synthetic approach involves electrophilic aromatic substitution where benzyl chloride reacts with chlorine gas in the presence of catalysts such as ferric chloride (FeCl3). This method introduces chlorine atoms onto the aromatic ring and the benzylic position.
- Reaction conditions:
- Starting material: Benzyl chloride
- Reagents: Chlorine gas, ferric chloride catalyst
- Temperature: Controlled to avoid over-chlorination
- Solvent: Typically inert solvents or neat conditions
This approach allows for selective chlorination but requires careful control of reaction parameters to prevent poly-chlorination or degradation.
Fluorination to Introduce Difluoro Groups
While direct preparation of the difluoro(phenyl)methyl group is less frequently detailed in open literature, fluorination of dichloromethyl derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents is a plausible route. This step typically follows the chlorination step and involves substitution of chlorine atoms by fluorine.
- Typical fluorinating agents: DAST, Deoxo-Fluor, or Selectfluor
- Reaction conditions: Mild temperatures, inert atmosphere to prevent side reactions
Detailed Research Findings and Comparative Analysis
| Preparation Method | Starting Material | Key Reagent(s) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of 2-chlorobenzophenone | 2-Chlorobenzophenone | Phosphorus pentachloride | 130–140 | 92–96 | >99 | Industrially preferred; high purity; uses chlorinated solvents; reaction time ~12 hrs |
| Electrophilic chlorination of benzyl chloride | Benzyl chloride | Cl2, FeCl3 catalyst | Room to moderate | Variable | Not specified | Requires careful control; risk of over-chlorination |
| Fluorination of dichloromethyl intermediate | 1-Chloro-2-[dichloro(phenyl)methyl]benzene | DAST or similar | Mild (0–40) | Not specified | Not specified | Post-chlorination step; introduces difluoro groups |
Example Detailed Preparation Procedure (Adapted from Patent Literature)
Preparation of 1-chloro-2-(dichloro(phenyl)methyl)benzene solution:
- In a 3 L three-neck flask at room temperature, 1600 mL of ethylene dichloride is added.
- 400 g of 2-chlorobenzophenone (purity 99%) is introduced with stirring. The mixture is warmed to 62°C for 20 minutes until full dissolution.
- 420 g of phosphorus pentachloride (purity 99%) is added gradually, and the mixture is heated to 87°C over 30 minutes.
- The reaction is refluxed with a condenser for 12 hours, then cooled to 20°C.
- The mixture is poured into 10 L of ice/water (mass ratio 3:7) and stirred for 2 hours, warming slowly to 57°C before cooling naturally.
- The organic phase is separated and washed multiple times with tap water, then dried over anhydrous magnesium sulfate overnight.
- The resulting solution contains 1-chloro-2-(dichloro(phenyl)methyl)benzene with 99.54% purity and 96.2% yield.
Notes on Industrial Scale-Up and Purification
- Solvent choice: Chlorinated solvents such as ethylene dichloride or methylene chloride are commonly used for their ability to dissolve both reagents and products and to control reaction temperature.
- Purification: Multiple aqueous washings and drying steps are essential to remove residual phosphorus compounds and unreacted starting materials.
- Yield optimization: Controlled addition of phosphorus pentachloride and careful temperature regulation improve yield and minimize side reactions.
- Safety: Handling phosphorus pentachloride and chlorine gas requires strict safety protocols due to their corrosive and toxic nature.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Chloro-2-[difluoro(phenyl)methyl]benzene?
The synthesis typically involves halogenation and substitution reactions. A common method uses nucleophilic substitution with potassium fluoride (KF) or sodium methoxide (NaOCH₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 50–80°C for 12–24 hours . For example, halogenation of a methylphenol precursor with chlorodifluoromethane in the presence of a base (e.g., NaOH) yields the target compound. Industrial methods may employ continuous flow reactors for scalability .
Q. How does the compound’s structure influence its reactivity in substitution reactions?
The chlorine atom at the ortho position is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent difluoro(phenyl)methyl group. This steric and electronic environment directs reactivity toward SNAr (nucleophilic aromatic substitution) pathways, particularly with amines or thiols under mild conditions (e.g., 25–60°C in DMF) . Comparative studies with analogs lacking the methyl group (e.g., 1-Chloro-2-difluoromethoxybenzene) show reduced reactivity due to weaker electron withdrawal .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR is essential for identifying the difluoromethyl group (δ ≈ -70 to -100 ppm, split patterns depend on coupling constants) .
- HRMS : Confirms molecular weight (e.g., m/z ≈ 195.97 for C₇H₅ClF₂) .
- XLogP3 : Computational tools predict lipophilicity (XLogP3 ≈ 3.8), critical for assessing bioavailability in biological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions often arise from assay conditions. For example:
- Antimicrobial assays (e.g., against Staphylococcus aureus) may show activity at 10–50 µM, but cytotoxicity in mammalian cells (e.g., IC₅₀ ≈ 20 µM) requires dose optimization .
- Mechanistic studies : Use fluorescent probes (e.g., ROS indicators) to distinguish between selective antimicrobial activity and nonspecific cytotoxicity. Cross-reference with structural analogs (e.g., nitro-substituted derivatives) to identify substituent-specific effects .
Q. What computational methods are used to predict reaction pathways for derivatives of this compound?
- Retrosynthetic AI tools : Leverage databases like Reaxys and Pistachio to propose feasible routes for derivatives (e.g., Suzuki–Miyaura coupling partners) .
- DFT calculations : Model transition states for substitution reactions (e.g., activation energy for Cl⁻ displacement by NH₃) to optimize solvent/base systems .
Q. How can researchers address low yields in coupling reactions (e.g., Suzuki–Miyaura)?
Key factors:
- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar solvents (e.g., DMF/H₂O) due to better stability .
- Steric hindrance : The bulky difluoro(phenyl)methyl group slows oxidative addition. Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate kinetics .
- Purification : Employ flash chromatography with hexane/EtOAc (8:2) to isolate products from unreacted boronic acids .
Methodological Challenges and Solutions
Q. How to analyze conflicting data in substituent effects on biological activity?
- Case study : Nitro-substituted analogs (e.g., 1-Chloro-2-[difluoro(phenyl)methyl]-4-nitrobenzene) show enhanced antimicrobial activity but reduced solubility. Use QSAR models to correlate logP, polar surface area, and bioactivity .
- Experimental validation : Perform parallel assays in varying media (e.g., PBS vs. DMSO/PBS mixtures) to isolate solubility effects .
Q. What strategies improve regioselectivity in electrophilic aromatic substitution (EAS)?
- Directing groups : The difluoro(phenyl)methyl group acts as a meta-director. Use HNO₃/H₂SO₄ at 0°C to nitrate the ring selectively at the para position relative to chlorine .
- Competitive experiments : Compare EAS rates with/without Lewis acids (e.g., FeCl₃) to modulate regioselectivity .
Key Research Gaps and Directions
- Mechanistic studies : Elucidate the role of fluorine atoms in stabilizing transition states during substitution.
- Toxicity profiling : Use in silico tools (e.g., ProTox-II) to predict off-target effects in mammalian cells .
- Green synthesis : Explore biocatalytic routes (e.g., halogenases) for sustainable production .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
